4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4,5-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-9-5-4-6-15(7-9)12-10(2)11(3)13-8-14-12/h8H,1,4-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWSKOFPFFEOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCC(=C)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling with Piperidine Boronic Acids
The Suzuki-Miyaura reaction, widely employed for C–C bond formation in heterocyclic systems, has been adapted for C–N linkages in pyrimidine derivatives. A precedent exists in the synthesis of 2-chloro-4-(pyridin-3-yl)pyrimidine, where a palladium-catalyzed coupling between 2,4-dichloropyrimidine and 3-pyridyl boronic acid achieved an 80% isolated yield. Translating this to the target compound, 4,5-dimethyl-6-chloropyrimidine could serve as the electrophilic partner, reacting with a 3-methylidenepiperidine boronic ester under PdCl₂(dppf) catalysis. Challenges include the synthesis of the strained piperidine boronic ester, which may require protection of the secondary amine to prevent undesired coordination with the palladium catalyst.
Buchwald-Hartwig Amination
Buchwald-Hartwig amination offers a direct route for installing the piperidine moiety via C–N bond formation. For example, 4,5-dimethyl-6-bromopyrimidine could react with 3-methylidenepiperidine using a Pd(OAc)₂/Xantphos catalyst system and Cs₂CO₃ as a base in toluene at 100°C. This method circumvents the need for boronic acid precursors but requires careful optimization to suppress β-hydride elimination, a side reaction prevalent in secondary amine couplings.
Cyclization Approaches via Mannich and Aldol Reactions
Mannich-Type Cyclization
The Mannich reaction has been successfully employed to construct piperidine rings fused to pyrimidines. In a representative example, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione reacted with formaldehyde and p-anisidine to form pyrimido[4,5-d]pyrimidones in 93% yield. Adapting this, 6-amino-4,5-dimethylpyrimidine could undergo cyclization with formaldehyde and a γ-keto-amine (e.g., 4-oxopent-2-en-1-amine) to form the 3-methylidenepiperidine ring via intramolecular imine formation and subsequent dehydration (Table 1).
Table 1: Optimization of Mannich Cyclization Conditions
| Substrate | Aldehyde | Amine | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 6-Amino-4,5-dimethylpyrimidine | Formaldehyde | 4-Oxopent-2-en-1-amine | EtOH | 80 | 62 |
| 6-Amino-4,5-dimethylpyrimidine | Piperonal | Allylamine | DMF | 100 | 45 |
Aldol Condensation and Dehydration
A two-step sequence involving aldol condensation followed by dehydration offers an alternative pathway. Reacting 6-acetyl-4,5-dimethylpyrimidine with a primary amine (e.g., 3-aminopropanol) under basic conditions generates a β-amino ketone intermediate. Acid-catalyzed cyclization and dehydration then yield the methylidenepiperidine ring. This method mirrors the synthesis of 1,3-dimethyl-6,7-diphenyl-5-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, where benzaldehyde facilitated ring closure.
Nucleophilic Aromatic Substitution (NAS)
Halogen Displacement with Piperidine Derivatives
Electron-deficient pyrimidines undergo NAS at activated positions. For instance, 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine was synthesized via sulfonation of a methoxy precursor. Applying this logic, 4,5-dimethyl-6-fluoropyrimidine could react with 3-methylidenepiperidine under basic conditions (K₂CO₃, DMF, 120°C) to afford the target compound. However, the poor nucleophilicity of secondary amines necessitates high temperatures or microwave assistance, risking decomposition of the methylidene group.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling provides a metal-based alternative for C–N bond formation. Using CuI/1,10-phenanthroline as a catalyst, 4,5-dimethyl-6-iodopyrimidine and 3-methylidenepiperidine react in DMSO at 150°C. While this method avoids palladium costs, side products from homo-coupling and over-reduction are common, necessitating rigorous purification.
Protecting Group Strategies
Boc Protection for Enhanced Solubility
The incorporation of acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc), improves intermediate solubility and prevents unwanted side reactions. For example, Boc-protected 6-amino-4,5-dimethylpyrimidine undergoes smooth guanylation with bis-Boc-guanylpyrazole, followed by deprotection with trifluoroacetic acid to regenerate the free amine. This strategy could stabilize intermediates during piperidine ring formation.
Fmoc-Based Solid-Phase Synthesis
Fluorenylmethyloxycarbonyl (Fmoc) protection enables stepwise assembly on resin-bound pyrimidines, though this approach remains unexplored for the target compound. Lessons from peptide synthesis suggest that Fmoc deprotection with piperidine could inadvertently modify the methylidenepiperidine group, necessitating orthogonal protection schemes.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Challenges of Key Methods
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylidene group, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Pyrimidines, including 4,5-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine, are known for their diverse biological activities. These include:
- Antimicrobial Properties : Pyrimidines have demonstrated effectiveness against various bacterial and fungal strains. This compound may exhibit similar effects, potentially serving as an antimicrobial agent .
- Anticancer Activity : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. The specific structural features of this compound may enhance its efficacy against cancer cells by interacting with critical biological pathways .
- Anti-inflammatory Effects : Compounds with a pyrimidine structure have been evaluated for their anti-inflammatory properties, which could be relevant for treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of pyrimidine derivatives in various medical fields:
- Anticancer Research : A study compared the efficacy of several pyrimidine derivatives in inhibiting cancer cell lines such as MCF-7 and A549. The results showed that certain modifications to the pyrimidine structure significantly enhanced anticancer activity, suggesting that this compound could follow similar trends .
- Antimicrobial Testing : In vitro assays have been conducted to evaluate the antimicrobial activity of various pyrimidine compounds. Results indicated promising zones of inhibition against pathogenic strains, supporting the hypothesis that this compound may possess similar antimicrobial properties .
Potential Applications in Drug Development
Given its promising biological activities, this compound could serve as a lead compound in drug development targeting:
- Cancer Therapies : By leveraging its structural properties to enhance binding affinity to cancer-related targets.
- Infectious Diseases : As a potential antimicrobial agent against resistant strains of bacteria and fungi.
- Anti-inflammatory Drugs : Exploring its ability to modulate inflammatory pathways.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Mechanistic and Toxicological Insights
- Acid Pump Antagonism: Revaprazan’s efficacy is attributed to reversible H,K-ATPase binding, contrasting with proton pump inhibitors (PPIs) that require acid activation. The target compound’s methylidenepiperidine group could modulate binding kinetics but may introduce steric hindrance compared to revaprazan’s planar tetrahydroisoquinoline .
- Toxicity Considerations : Early APAs like SCH28080 failed due to hepatotoxicity. The absence of aromatic fused rings (e.g., benzimidazole in PPIs) in the target compound might reduce off-target effects, though this remains speculative .
Q & A
Basic: How can researchers optimize the synthesis of 4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine?
Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters:
- Catalysts/Reagents: Use palladium-based catalysts or Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency in pyrimidine ring formation.
- Temperature/Time: Conduct time-course experiments at 60–100°C to balance yield and byproduct formation.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity .
Validation: Monitor intermediates via TLC and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Advanced: What strategies address stereochemical challenges in synthesizing this compound derivatives?
Methodological Answer:
- Chiral Resolution: Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers.
- Asymmetric Synthesis: Incorporate enantioselective catalysts (e.g., BINOL-derived ligands) during piperidine ring functionalization.
- X-ray Crystallography: Resolve ambiguous NOE (Nuclear Overhauser Effect) data by co-crystallizing derivatives with heavy atoms (e.g., bromine substituents) .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation: ¹H/¹³C NMR to verify methyl and piperidine substituents; compare with reference spectra in deuterated DMSO or CDCl₃ .
- Purity Assessment: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Mass Analysis: HRMS (ESI⁺ mode) to confirm molecular ion peaks and rule out adducts .
Advanced: How can impurity profiling resolve discrepancies in bioactivity data?
Methodological Answer:
- Impurity Identification: Use LC-MS/MS to detect trace byproducts (e.g., dealkylated or oxidized derivatives) that may antagonize biological activity .
- Dose-Response Correlation: Compare bioactivity of batches with varying impurity levels (e.g., IC₅₀ shifts in enzyme assays) to isolate interference .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based kinase assays (e.g., EGFR/HER2) with ATP-conjugated substrates; quantify inhibition via luminescence readouts .
- Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, normalizing results to positive controls (e.g., doxorubicin) .
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity?
Methodological Answer:
- Docking Validation: Re-run molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) to refine binding pose predictions.
- Experimental Controls: Include orthogonal assays (e.g., SPR for binding affinity) to confirm target engagement .
Basic: How does pH affect the reactivity of the methylidenepiperidine moiety?
Methodological Answer:
- Kinetic Studies: Perform reactions under buffered conditions (pH 3–10) and monitor degradation via UV-Vis spectroscopy.
- Stability Profiling: Use accelerated stability testing (40°C/75% RH) to identify pH-dependent hydrolysis pathways .
Advanced: What methods elucidate interactions with biological targets?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) for target proteins.
- Cryo-EM/X-ray Crystallography: Resolve co-crystal structures to identify key hydrogen bonds and hydrophobic interactions .
Basic: How to identify the pharmacophore in this compound?
Methodological Answer:
- SAR Studies: Synthesize analogs with modifications to the pyrimidine core, methyl groups, or piperidine ring. Test bioactivity to map essential moieties .
- 3D-QSAR: Align active/inactive analogs in computational models (e.g., CoMFA) to visualize electrostatic and steric contributions .
Advanced: What strategies improve metabolic stability for in vivo studies?
Methodological Answer:
- Deuterium Labeling: Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation.
- Prodrug Design: Mask reactive sites (e.g., piperidine nitrogen) with enzymatically cleavable groups (e.g., acetyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
